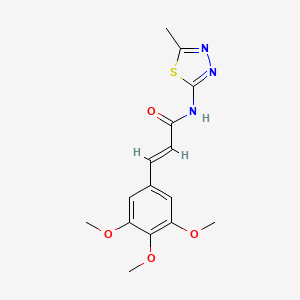
(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a derivative of the thiadiazole family known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and cytotoxic properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C13H14N4O3S
- Molecular Weight : 306.39 g/mol
This compound features a thiadiazole ring which is associated with various biological activities due to its ability to interact with biological targets.
Anticancer Activity
-
Mechanisms of Action
The anticancer properties of thiadiazole derivatives have been attributed to several mechanisms: -
Case Studies
- A study evaluated the cytotoxic effects against various human cancer cell lines. The compound exhibited significant inhibition against breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values of 0.28 and 0.52 μg/mL, respectively .
- Another research highlighted that compounds similar to this derivative showed growth inhibition in HCT116 (human colon cancer) and H460 (lung cancer) cell lines with GI50 values ranging from 3.29 to 10 μg/mL .
| Cell Line | IC50 Value (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | Apoptosis induction |
| A549 | 0.52 | Cell cycle arrest |
| HCT116 | 3.29 | DNA synthesis inhibition |
| H460 | 10 | Targeting kinases |
Antimicrobial Activity
-
Antibacterial Properties
Thiadiazole derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria: -
Antifungal Properties
The compound also exhibited antifungal activity against strains such as Aspergillus niger and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .
Cytotoxic Properties
The cytotoxic effects of this compound were assessed using various human cell lines:
Propiedades
IUPAC Name |
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9-17-18-15(23-9)16-13(19)6-5-10-7-11(20-2)14(22-4)12(8-10)21-3/h5-8H,1-4H3,(H,16,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQKEJXNLCMGKP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













